
Pulrodemstat
概要
説明
Pulrodemstat, also known as CC-90011, is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). This compound is notable for its reversible mode of action and oral bioavailability. Developed by Celgene, this compound has shown significant potential in the treatment of various cancers, including acute myeloid leukemia and small cell lung cancer .
準備方法
Synthetic Routes and Reaction Conditions: Pulrodemstat is synthesized through a series of chemical reactions involving the formation of a pyrimidinone ring and the incorporation of a 4-aminopiperidine group. The synthetic route typically involves high-throughput screening (HTS) to identify the optimal structure .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the final product, which is then formulated for oral administration .
化学反応の分析
Types of Reactions: Pulrodemstat primarily undergoes demethylation reactions due to its role as an LSD1 inhibitor. It interacts with histone and non-histone substrates, leading to the removal of methyl groups from specific lysine residues .
Common Reagents and Conditions: The demethylation reactions catalyzed by this compound typically require the presence of flavin adenine dinucleotide (FAD) as a cofactor. The reactions occur under physiological conditions, with the enzyme LSD1 facilitating the process .
Major Products: The primary products of these reactions are demethylated histones, which play a crucial role in gene expression regulation. By demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), this compound can either repress or activate gene transcription .
科学的研究の応用
Head and Neck Squamous Cell Carcinoma (HNSCC)
Pulrodemstat is currently undergoing clinical trials for its efficacy against HNSCC. Research indicates that it demonstrates potent anti-tumor activity, surpassing traditional chemotherapy agents like 5-fluorouracil (5-Fu). In vitro studies have shown that this compound significantly inhibits cell proliferation and migration in HNSCC cell lines while sparing normal cells from toxicity. The IC50 values for this compound were reported at 2.42 µM and 0.52 µM for different HNSCC cell lines, indicating a strong therapeutic potential compared to 5-Fu .
Key Findings:
- Induction of Apoptosis: Treatment with this compound led to increased apoptosis in HNSCC cells, suggesting its role in promoting cancer cell death.
- Correlation with KDM1A Expression: High levels of KDM1A expression in tumor tissues were associated with poor clinical outcomes, making it a viable target for this compound therapy .
Neuroendocrine Neoplasms
In addition to HNSCC, this compound has been evaluated for its effects on neuroendocrine tumors (NETs). Preliminary results from clinical trials indicate that patients with advanced NETs exhibited favorable responses to this compound treatment, with manageable side effects such as thrombocytopenia . The drug's reversible inhibition mechanism may offer advantages over irreversible inhibitors, providing a better safety profile.
Clinical Data:
- In a phase 1 trial involving patients with advanced solid tumors, this compound demonstrated a clinical benefit rate of 37% among those treated for NETs .
- Patients showed stable disease after multiple cycles of treatment, indicating prolonged therapeutic effects.
Case Study 1: Efficacy in HNSCC
In a study focused on HNSCC, this compound was administered to a cohort of patients who had not responded to conventional therapies. Results indicated:
- Complete Response: One patient achieved complete remission after several cycles.
- Progression-Free Survival: The median progression-free survival was noted at approximately 6 months among responders.
Case Study 2: Neuroendocrine Tumors
Another study evaluated the impact of this compound on patients with various neuroendocrine tumors:
- Stable Disease: Among 19 patients treated, 10 achieved stable disease for over six months.
- Durable Responses: Notable durable responses were observed in patients previously treated with multiple lines of therapy .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other KDM1A inhibitors based on available data:
Inhibitor | Potency (IC50) | Clinical Application | Notes |
---|---|---|---|
This compound | 2.42 µM (HNSCC) | HNSCC, Neuroendocrine Neoplasms | Ongoing Phase II trials |
Iadademstat | Low nanomolar | Various malignancies | Irreversible inhibitor |
Bomedemstat | Higher IC50 | Small Cell Lung Cancer | Combination therapy potential |
作用機序
Pulrodemstat exerts its effects by inhibiting the enzymatic activity of LSD1, a key regulator of gene expression through histone demethylation. By binding to the active site of LSD1, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cell differentiation, proliferation, and apoptosis .
Molecular Targets and Pathways: The primary molecular target of this compound is LSD1. By inhibiting LSD1, this compound disrupts the CoREST and NuRD complexes, which are involved in transcriptional repression. This disruption leads to the activation of tumor suppressor genes and the inhibition of oncogenes, contributing to its anticancer effects .
類似化合物との比較
Pulrodemstat is part of a class of LSD1 inhibitors that includes both covalent and non-covalent agents. Similar compounds include:
Iadademstat (ORY-1001): A covalent LSD1 inhibitor with high potency in treating acute myeloid leukemia.
Seclidemstat (SP-2577): Another non-covalent LSD1 inhibitor with applications in cancer therapy.
Bomedemstat (IMG-7289): A covalent inhibitor used in the treatment of myeloproliferative neoplasms.
Uniqueness of this compound: this compound stands out due to its reversible mode of action and oral bioavailability, making it a convenient and effective option for clinical use. Its selectivity for LSD1 over other demethylases and minimal off-target effects further enhance its therapeutic potential .
生物活性
Pulrodemstat, also known as CC-90011, is a highly potent and selective inhibitor of lysine-specific demethylase 1 (LSD1 or KDM1A). It has garnered attention for its potential therapeutic applications in various cancers, particularly in head and neck squamous cell carcinoma (HNSCC) and neuroendocrine tumors. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and implications for cancer treatment.
This compound functions by inhibiting the activity of KDM1A, an enzyme involved in histone demethylation. By blocking this enzyme, this compound alters the epigenetic landscape of cancer cells, leading to changes in gene expression that promote apoptosis and inhibit tumor growth. The compound selectively targets malignant cells while sparing normal cells, which is crucial for reducing side effects associated with cancer therapies.
Key Mechanisms:
- Histone Modification : Inhibition of KDM1A leads to the accumulation of methylated histones, resulting in altered chromatin structure and gene expression.
- Induction of Apoptosis : this compound treatment has been shown to significantly increase apoptosis in cancer cells, as evidenced by increased propidium iodide (PI) positive cells in assays.
- Suppression of Tumor Growth : The compound effectively reduces cell proliferation and migration in HNSCC cells, demonstrating a stronger anti-tumor effect compared to traditional chemotherapeutics like 5-fluorouracil (5-Fu) .
Case Studies and Clinical Trials
This compound is currently undergoing clinical evaluation for its efficacy against various malignancies. A Phase II trial is assessing its effectiveness in both hematological and solid tumors. Preliminary results indicate that this compound may provide durable responses with a favorable safety profile.
Table 1: Summary of Clinical Findings
In Vitro Studies
In vitro analyses have demonstrated that this compound exhibits potent anti-cancer activity across various HNSCC cell lines. The compound's IC50 values were found to be significantly lower than those of conventional treatments, indicating its potential as a more effective therapeutic option.
Table 2: IC50 Values for this compound
Cell Line | IC50 (µM) | Comparison with 5-Fu (IC50) |
---|---|---|
Cal-27 | 2.42 | Lower |
SCC-9 | 0.52 | Lower |
Het1A | >10 | Higher |
Biological Activity and Safety Profile
The safety profile of this compound appears favorable based on early clinical trials. The most common side effects reported include mild to moderate thrombocytopenia, which is manageable compared to the severe toxicity often associated with traditional chemotherapy agents.
Summary of Biological Activity
- Selective Targeting : Primarily affects malignant cells while preserving normal cell function.
- Apoptotic Induction : Strongly induces programmed cell death in tumor cells.
- Migration Inhibition : Reduces the ability of cancer cells to migrate, which is critical in preventing metastasis.
特性
IUPAC Name |
4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31/h3-6,11-12,17H,7-10,28H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAIXBAUHIQQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821307-10-1 | |
Record name | Pulrodemstat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821307101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PULRODEMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6F4FRQ5QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。